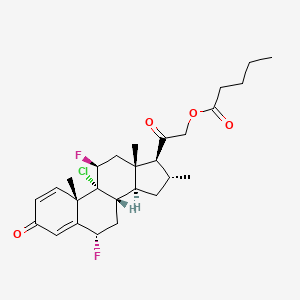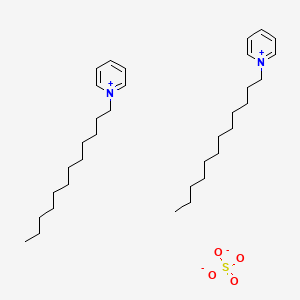
Pyridine, 2,6-dimethyl-4-(alpha-(2-(dimethylamino)ethyl)benzyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,6-dimethylpyridin-4-yl)-N,N-dimethyl-3-phenylpropan-1-amine is a complex organic compound that features a pyridine ring substituted with dimethyl groups, a phenyl ring, and a dimethylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-dimethylpyridin-4-yl)-N,N-dimethyl-3-phenylpropan-1-amine typically involves multi-step organic reactions. One common approach is the alkylation of 2,6-dimethylpyridine with a suitable halide, followed by the introduction of the dimethylamino group through reductive amination. The phenyl group can be introduced via a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. Solvent choice and purification steps are also critical to ensure the final product meets the desired specifications.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2,6-dimethylpyridin-4-yl)-N,N-dimethyl-3-phenylpropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides are commonly employed.
Major Products
Oxidation: N-oxides of the pyridine ring.
Reduction: Piperidine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3-(2,6-dimethylpyridin-4-yl)-N,N-dimethyl-3-phenylpropan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(2,6-dimethylpyridin-4-yl)-N,N-dimethyl-3-phenylpropan-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-dimethylpyridine: A simpler analog without the phenyl and dimethylamino groups.
N,N-dimethyl-3-phenylpropan-1-amine: Lacks the pyridine ring.
3-phenylpropan-1-amine: A basic structure without the pyridine and dimethyl groups.
Uniqueness
3-(2,6-dimethylpyridin-4-yl)-N,N-dimethyl-3-phenylpropan-1-amine is unique due to the combination of its structural features, which confer specific chemical and biological properties
Eigenschaften
CAS-Nummer |
101737-54-6 |
|---|---|
Molekularformel |
C18H24N2 |
Molekulargewicht |
268.4 g/mol |
IUPAC-Name |
3-(2,6-dimethylpyridin-4-yl)-N,N-dimethyl-3-phenylpropan-1-amine |
InChI |
InChI=1S/C18H24N2/c1-14-12-17(13-15(2)19-14)18(10-11-20(3)4)16-8-6-5-7-9-16/h5-9,12-13,18H,10-11H2,1-4H3 |
InChI-Schlüssel |
MIWMXHBIPQPCHM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=N1)C)C(CCN(C)C)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


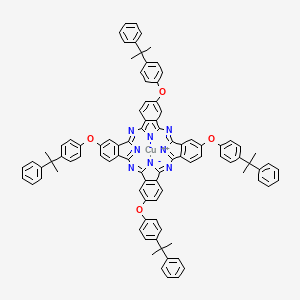

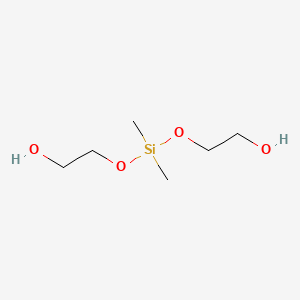


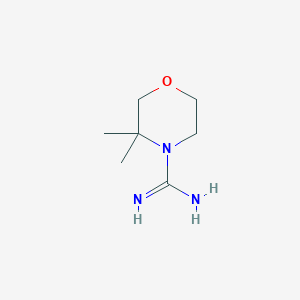
![6-[(5Z)-5-[(2E)-2-[4-tert-butyl-7-(diethylamino)chromen-2-ylidene]ethylidene]-2,4,6-trioxo-3-(3-sulfopropyl)-1,3-diazinan-1-yl]hexanoic acid](/img/structure/B13746433.png)


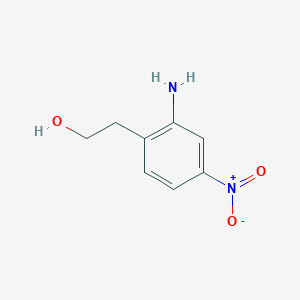
![7-phenyl-7H-benzo[c]fluorene](/img/structure/B13746462.png)
